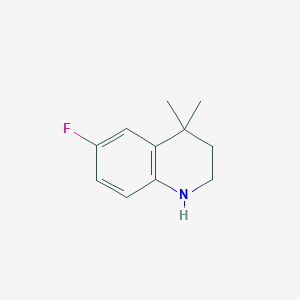

2-(1H-indazol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

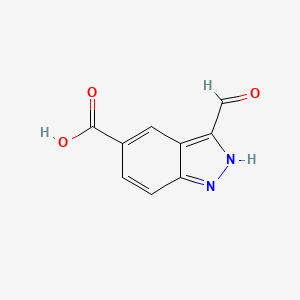

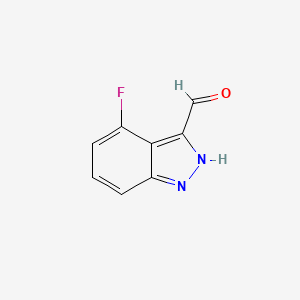

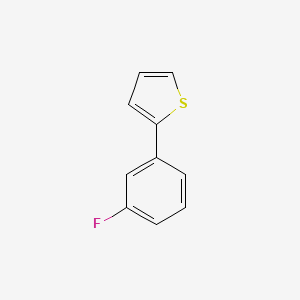

“2-(1H-indazol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

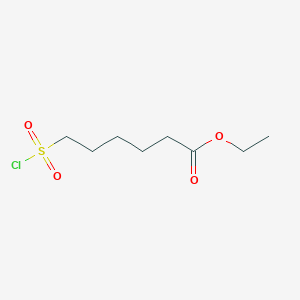

The molecular formula of “2-(1H-indazol-3-yl)ethanamine” is C9H11N3 . The exact mass is 161.095291 Da and the monoisotopic mass is also 161.095291 Da .Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving "2-(1H-indazol-3-yl)ethanamine" .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indazol-3-yl)ethanamine” include a molecular weight of 161.20 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 149 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Indazole derivatives, including “2-(1H-indazol-3-yl)ethanamine”, have been studied for their potential anti-inflammatory properties. Compounds with the indazole moiety have shown promise in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. These studies suggest that indazole derivatives could be developed into new anti-inflammatory therapies with minimal side effects .

Antimicrobial Activity

The antimicrobial activities of indazole compounds have been explored, with some derivatives demonstrating moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This indicates a potential for indazole-based compounds in the development of new antimicrobial agents .

Anticancer Potential

Indazole derivatives have been evaluated for their antiproliferative activities against a panel of tumor cell lines derived from clinically isolated cancer types. The results have shown that certain N-phenyl-1H-indazole-1-carboxamides exhibit significant in vitro antiproliferative activities, highlighting the potential of indazole compounds in cancer therapy .

Hypoglycemic Effects

The hypoglycemic activity of indazole derivatives is another area of interest. While specific studies on “2-(1H-indazol-3-yl)ethanamine” are not detailed, the broader family of indazole compounds has been associated with potential hypoglycemic effects, which could be beneficial in the treatment of diabetes .

Antiprotozoal Applications

Indazole compounds have shown potential in the treatment of protozoal infections. Their ability to inhibit the growth of protozoa suggests that they could be used to develop new antiprotozoal drugs, which are much needed in the fight against parasitic diseases .

Neurotransmitter Research

“2-(1H-Indazol-3-yl)ethanamine” has been found in trace amounts in the mammalian brain and is believed to act as a neuromodulator or neurotransmitter. This opens up avenues for research into the role of indazole derivatives in neurological functions and disorders .

Respiratory Disease Treatment

Indazoles have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases. This suggests that “2-(1H-indazol-3-yl)ethanamine” could be part of novel treatments for conditions such as asthma and chronic obstructive pulmonary disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTADWSDGULTVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627219 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6814-68-2 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)